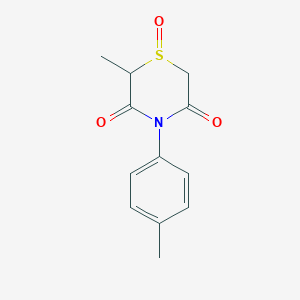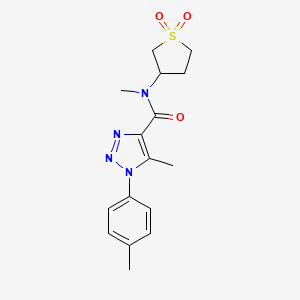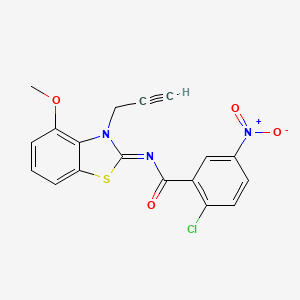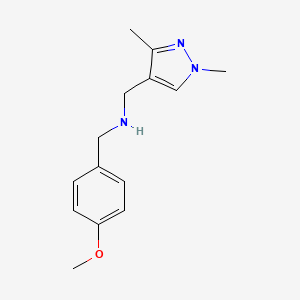
2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H29ClN2O6S and its molecular weight is 497. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing compounds that share features with the target molecule, especially those containing dimethoxy-dihydroisoquinoline moieties. These efforts aim to develop new molecules with potential for various applications, including antimicrobial agents. For example, studies have shown the synthesis of new quinazolines with potential antimicrobial activities, highlighting the importance of structural modifications to achieve desired biological properties (Desai, Shihora, & Moradia, 2007). Similarly, the creation of substituted acetamide derivatives of dimethoxy-dihydroisoquinoline illustrates the versatility of these frameworks in generating compounds with possibly valuable biological and pharmacological profiles (Aghekyan & Panosyan, 2016).
Biological and Pharmacological Screening
The synthesized compounds often undergo biological and pharmacological screening to evaluate their potential as therapeutic agents. For instance, the development of bioactive molecules containing sulphonamido quinazolinyl imidazole units aims to identify new candidates for antimicrobial, anti-inflammatory, and other therapeutic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). This approach underscores the broad interest in exploring the medicinal chemistry applications of complex organic molecules.
Advanced Synthesis Techniques
Advanced synthesis techniques, such as Pd(II)-catalyzed direct sulfonylation of unactivated C(sp(3))-H bonds with sodium sulfinates, demonstrate the ongoing development of methodologies to introduce sulfonyl groups into molecules, potentially enhancing their biological activity or solubility (Rao, Zhan, Chen, Ling, Zhang, & Shi, 2015). These techniques could be relevant for further functionalizing compounds similar to the one , opening new avenues for research and application.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O6S/c1-23(2,32-19-7-5-18(24)6-8-19)22(27)25-10-12-33(28,29)26-11-9-16-13-20(30-3)21(31-4)14-17(16)15-26/h5-8,13-14H,9-12,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCNKNBKUIVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2897394.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897396.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2897401.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2897404.png)



![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)

![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)